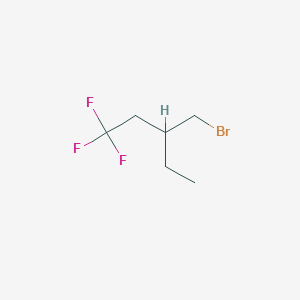

3-(Bromomethyl)-1,1,1-trifluoropentane

Description

Properties

IUPAC Name |

3-(bromomethyl)-1,1,1-trifluoropentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrF3/c1-2-5(4-7)3-6(8,9)10/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTLFCSMILQMXSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview:

The predominant method involves the direct bromination of 3,3,3-trifluoropropene (a trifluorinated alkene) using hydrogen bromide (HBr) under controlled conditions, often in the presence of a catalyst such as activated carbon.

Reaction Details:

$$

\text{CF}3\text{CH}=\text{CH}2 + \text{HBr} \rightarrow \text{CF}3\text{CH}2\text{CH}_2\text{Br}

$$

This reaction yields 3-(Bromomethyl)-1,1,1-trifluoropentane with high efficiency and selectivity, as demonstrated by US patent US5962754A. The process involves:

- Elevated temperatures ranging from 150°C to 800°C.

- Use of activated carbon as a catalyst to enhance conversion and selectivity.

- Reaction times typically between a few seconds to minutes, depending on temperature and pressure.

Data Table: Reaction Conditions and Outcomes

| Parameter | Range/Value | Effect/Notes |

|---|---|---|

| Temperature | 150°C to 800°C | Higher temperatures increase conversion rates |

| Catalyst | Activated carbon | Improves selectivity and yield |

| Reaction Time | Seconds to minutes | Longer times increase conversion but may produce by-products |

| Molar Ratio (HBr:alkene) | Typically 1:1 to 2:1 | Excess HBr can improve yield but may require purification |

Research Findings:

- The process achieves high conversion rates (>90%) and yields (>85%) of the desired bromide.

- By-products such as isomers are separable via distillation.

- The method is scalable for industrial production, with economic advantages over prior art processes.

Reaction of 3,3,3-Trifluoropropyl Methyl Ether with HBr

Method Overview:

A prior art process involves converting 3,3,3-trifluoropropyl methyl ether into the target compound via treatment with hydrogen bromide, although this method suffers from lower selectivity and higher costs due to expensive starting materials.

Reaction Details:

$$

\text{CF}3\text{CH}2\text{CH}2\text{OCH}3 + \text{HBr} \rightarrow \text{CF}3\text{CH}2\text{CH}2\text{Br} + \text{CH}3\text{OH}

$$

Limitations:

- Poor selectivity, producing by-products like CF₃CH₂CH₂OH.

- High cost of starting ether limits commercial viability.

- The process yields approximately 35% of the desired bromide.

Notes:

- The reaction is typically carried out at elevated temperatures (~150°C).

- Separation of the product from by-products requires extensive purification.

Halogenation of 3,3,3-Trifluoropropene via Radical or Photochemical Methods

Method Overview:

Alternative approaches include irradiating trifluoropropene with brominating agents under UV or visible light to induce radical bromination, producing this compound.

Reaction Conditions:

- Use of mercury vapor lamps or other UV sources.

- Reaction in inert solvents like acetonitrile.

- Moderate temperatures (~25–50°C).

Research Findings:

- Yields are typically lower (~30–50%) compared to catalytic methods.

- By-products such as oligomers and resins can form, complicating purification.

- Suitable for laboratory-scale synthesis but less favored industrially.

Synthesis via Halogen Exchange and Multi-step Routes

Method Overview:

Some processes involve multi-step synthesis, starting from simpler fluorinated compounds, such as halogen exchange reactions on fluorinated precursors, followed by bromination.

Example:

- Starting from 1-bromo-3,3,3-trifluoropropene, further bromination or functionalization steps are employed to obtain the target compound.

Challenges:

- Multi-step processes increase complexity and cost.

- Require rigorous purification at each stage.

Summary of Key Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield |

|---|---|---|---|

| Direct bromination of trifluoropropene | High yield, scalable, selective | Requires high temperatures, catalyst use | >85% |

| Ether bromination | Simpler, but low selectivity and costly | Low yield (~35%), by-products formation | ~35% |

| Radical/photochemical bromination | Laboratory-scale, flexible | Lower yields, purification issues | 30–50% |

| Multi-step halogen exchange | Versatile, can tailor intermediates | Complex, expensive, multi-stage process | Variable, generally moderate |

Chemical Reactions Analysis

Types of Reactions: 3-(Bromomethyl)-1,1,1-trifluoropentane undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide, alkoxide, or amine groups, leading to the formation of corresponding alcohols, ethers, or amines.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Oxidation and Reduction Reactions: The bromomethyl group can be oxidized to form aldehydes or carboxylic acids, while reduction can lead to the formation of methyl derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, or ammonia in solvents like ethanol or water.

Elimination: Potassium hydroxide in ethanol.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

Substitution: Alcohols, ethers, amines.

Elimination: Alkenes.

Oxidation: Aldehydes, carboxylic acids.

Reduction: Methyl derivatives.

Scientific Research Applications

3-(Bromomethyl)-1,1,1-trifluoropentane has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential use in modifying biomolecules for studying biological processes.

Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-1,1,1-trifluoropentane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing for various substitution and elimination reactions. The trifluoromethyl group imparts unique electronic properties, influencing the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

1-(Bromomethyl)-1-(trifluoromethyl)cyclopentane

- Molecular Formula : C₇H₁₀BrF₃

- Molecular Weight : 231.05 g/mol

- The trifluoromethyl group (-CF₃) is strongly electron-withdrawing, enhancing the leaving ability of the bromine atom .

Comparison :

- Structural Differences : The cyclopentane backbone vs. linear pentane chain.

- Reactivity : The linear chain in 3-(bromomethyl)-1,1,1-trifluoropentane may facilitate faster substitution due to reduced steric hindrance.

- Applications : Cyclic analogs are often used in medicinal chemistry for constrained scaffolds, while linear derivatives may favor straightforward alkylation reactions .

1,1,1-Trifluoropentane-2,4-dione (1,1,1-Trifluoroacetylacetone)

- Molecular Formula : C₅H₅F₃O₂

- Molecular Weight : 166.09 g/mol

- Key Properties: Reactivity: A β-diketone capable of enol tautomerism, enabling coordination to metal ions and participation in cyclocondensation reactions (e.g., with hydrazine to form pyrazoles) . Safety: Classified as flammable (UN 1224) and irritant .

Comparison :

- Functional Groups : The diketone moiety in 1,1,1-trifluoropentane-2,4-dione contrasts with the bromomethyl and trifluoro groups in this compound.

- Applications : While 1,1,1-trifluoropentane-2,4-dione is a precursor for heterocycles, the bromomethyl derivative may serve as an alkylating agent or intermediate in fluorinated polymer synthesis .

3-(Aminomethyl)-1,1,1-trifluoropentane Hydrochloride

Comparison :

- Reactivity : The amine group enables participation in condensation or amidation reactions, whereas the bromomethyl group is suited for alkylation or elimination reactions.

- Applications: Aminomethyl derivatives are common in drug discovery, while bromomethyl analogs are used in cross-coupling or polymerization .

4-Bromophenyl Trifluoromethanesulfonate

Comparison :

- Structural Differences : Aromatic vs. aliphatic backbone.

- Reactivity : The aryl triflate group is highly electrophilic, ideal for Suzuki-Miyaura couplings, whereas the bromomethyl group in this compound is better suited for SN2 reactions .

Biological Activity

Overview

3-(Bromomethyl)-1,1,1-trifluoropentane is an organic compound characterized by a bromomethyl group attached to a pentane chain with three fluorine atoms at the first carbon. Its unique structure imparts specific chemical reactivity and potential biological activity, making it a subject of interest in various fields including medicinal chemistry and organic synthesis.

- Molecular Formula : CHBrF

- CAS Number : 1934766-02-5

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the bromination of 1,1,1-trifluoropentane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator. This reaction proceeds through a free radical mechanism where the bromine radical abstracts a hydrogen atom from the methyl group, leading to the formation of the bromomethyl derivative.

The biological activity of this compound is primarily attributed to its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing for various substitution and elimination reactions. The trifluoromethyl group enhances the electronic properties of the compound, influencing its stability and reactivity in biological systems.

Applications in Research

This compound has been investigated for several applications:

- Organic Synthesis : It serves as a building block for synthesizing more complex molecules.

- Biological Modifications : The compound is explored for modifying biomolecules to study various biological processes.

- Pharmaceutical Development : Its potential as a precursor in drug synthesis is being evaluated due to its unique reactivity profile.

Case Studies and Research Findings

Several studies have highlighted the biological implications of compounds similar to this compound:

- Substitution Reactions : Research indicates that the bromomethyl group can be substituted by nucleophiles such as hydroxide or amine groups, leading to the formation of alcohols or amines. This property is crucial for developing new therapeutic agents.

- Elimination Reactions : Under basic conditions, this compound can undergo elimination reactions to form alkenes. Such transformations are significant in creating diverse chemical entities for biological testing.

Comparison with Similar Compounds

| Compound Name | Reactivity | Stability | Applications |

|---|---|---|---|

| 3-(Chloromethyl)-1,1,1-trifluoropentane | Lower | Higher | Less reactive derivatives |

| 3-(Iodomethyl)-1,1,1-trifluoropentane | Higher | Lower | More reactive derivatives |

| 3-(Hydroxymethyl)-1,1,1-trifluoropentane | Moderate | Moderate | Alcohol derivatives for biological studies |

The bromomethyl group in this compound offers a balance between reactivity and stability compared to its chlorinated and iodinated counterparts. This makes it particularly useful in applications requiring selective reactions without excessive degradation.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3-(Bromomethyl)-1,1,1-trifluoropentane, and how can competing elimination reactions be minimized?

- Methodology : The compound can be synthesized via bromination of 3-(hydroxymethyl)-1,1,1-trifluoropentane using HBr in aqueous ethanol (60%) under reflux. To suppress elimination (e.g., forming alkenes), maintain low temperatures (0–5°C) and use a polar aprotic solvent like THF to stabilize the carbocation intermediate. Excess HBr (2–3 equiv.) ensures complete substitution .

- Data Analysis : Monitor reaction progress via NMR; the trifluoromethyl group ( ppm) remains intact, while the bromomethyl signal ( ppm in NMR) confirms successful synthesis. GC-MS can detect elimination byproducts (e.g., m/z 154 for pentene derivatives) .

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution (SN2) reactions?

- Experimental Design : Compare reaction rates with non-fluorinated analogs (e.g., 3-bromopentane) using a standardized SN2 reaction (e.g., with NaI in acetone). Track kinetics via conductivity measurements or halide ion titration.

- Findings : The electron-withdrawing trifluoromethyl group increases the electrophilicity of the adjacent carbon, accelerating SN2 reactivity. However, steric hindrance from the -CF group may reduce accessibility, requiring polar solvents (e.g., DMF) to enhance nucleophile interaction .

Advanced Research Questions

Q. What spectroscopic challenges arise in characterizing this compound, and how can they be resolved?

- Methodology : Use high-field NMR (≥400 MHz) to resolve overlapping signals between the bromomethyl (-CHBr) and adjacent methylene groups. DEPT-135 clarifies carbon environments, while NMR confirms trifluoromethyl integrity ( ppm, triplet due to coupling). For ambiguous cases, 2D NMR (HSQC, HMBC) maps - correlations .

- Data Contradiction : Discrepancies in reported shifts may stem from solvent effects (e.g., CDCl vs. DMSO-d). Cross-reference with computational simulations (DFT at B3LYP/6-31G*) to validate assignments .

Q. How can computational modeling predict regioselectivity in reactions involving this compound?

- Strategy : Perform density functional theory (DFT) calculations (e.g., Gaussian 16) to analyze transition states in SN2 vs. elimination pathways. Compare activation energies () for bromine displacement (e.g., with OH) versus β-hydrogen elimination.

- Results : The trifluoromethyl group stabilizes the transition state via inductive effects, favoring SN2 ( kcal/mol) over elimination ( kcal/mol). Solvent models (e.g., PCM for acetone) refine accuracy .

Q. What strategies optimize the use of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Experimental Design : Employ Pd(PPh) as a catalyst with arylboronic acids in a 1:1.2 molar ratio. Screen bases (e.g., KCO, CsF) and solvents (toluene/ethanol vs. DMF/HO) to maximize yield.

- Data Analysis : The bromomethyl group’s steric bulk may slow transmetallation; microwave-assisted heating (100°C, 30 min) improves efficiency. LC-MS monitors coupling product formation (e.g., m/z 280 for biphenyl derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.